molecular formula C10H11N3O3 B595689 (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide CAS No. 1223593-85-8

(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide

Cat. No.: B595689
CAS No.: 1223593-85-8
M. Wt: 221.216
InChI Key: OJVOPPSLXWPGMX-SNAWJCMRSA-N
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Description

(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide is a synthetic organic compound characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to an N-hydroxyacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide typically involves the following steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions to form the hydrazinecarbonyl intermediate.

    Coupling with N-hydroxyacrylamide: The intermediate is then reacted with N-hydroxyacrylamide in the presence of a base, such as sodium hydroxide, to form the final product. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to introduce substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amides and hydrazides.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide involves:

    Inhibition of HDACs: The compound binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins.

    Molecular Targets and Pathways: The primary molecular targets are HDAC1, HDAC2, and HDAC3.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide: can be compared with other HDAC inhibitors such as:

Uniqueness

Properties

CAS No.

1223593-85-8

Molecular Formula

C10H11N3O3

Molecular Weight

221.216

IUPAC Name

(E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C10H11N3O3/c11-12-10(15)8-3-1-2-7(6-8)4-5-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b5-4+

InChI Key

OJVOPPSLXWPGMX-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NN)C=CC(=O)NO

Synonyms

(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide

Origin of Product

United States

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